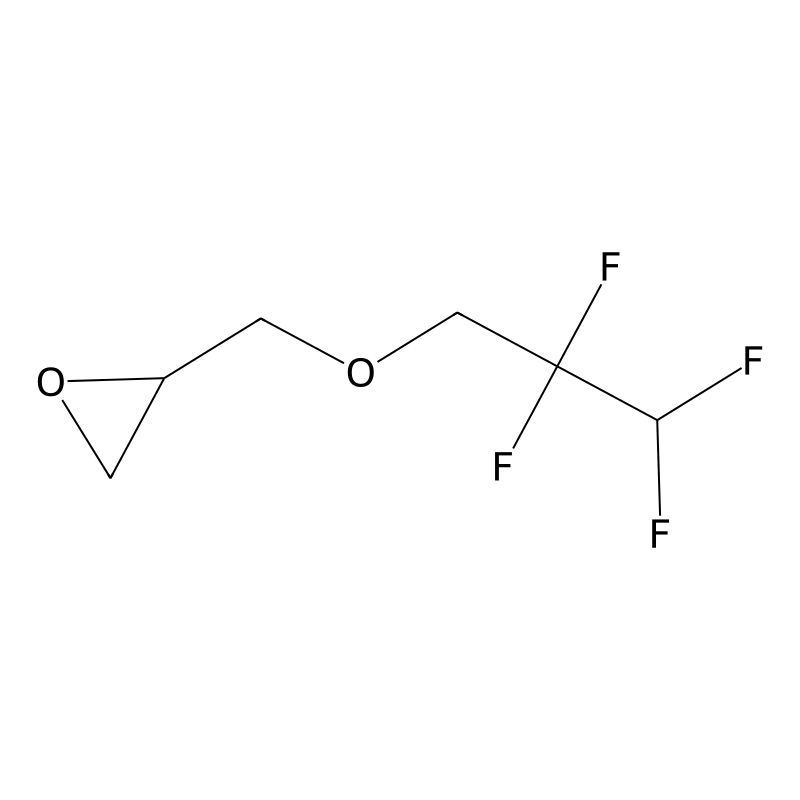

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is an organic compound with the molecular formula C₆H₈F₄O₂ and a molecular weight of approximately 188.12 g/mol. It is characterized by its unique structure, which includes a tetrafluoropropoxy group attached to an epoxy propane backbone. This compound is known for its low boiling point of 50 °C at 4 mmHg and a density of 1.327 g/mL at 25 °C .

- Ring-opening Reactions: 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane can undergo nucleophilic ring-opening reactions in the presence of nucleophiles such as alcohols or amines, leading to the formation of alcohols or amines with a tetrafluoropropoxy substituent.

- Substitution Reactions: The epoxy group can be substituted under acidic or basic conditions, allowing for the introduction of different functional groups.

Several synthetic routes exist for producing 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane:

- Fluorination Method: Starting from a suitable precursor compound, fluorination can be achieved using fluorinating agents like sulfur tetrafluoride.

- Epoxidation Reaction: The introduction of the epoxy group can be accomplished through the reaction of allylic alcohols with peracids or other oxidizing agents.

- Esterification: The tetrafluoropropoxy group can be introduced via esterification reactions involving appropriate acid chlorides and alcohols .

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane has potential applications in various fields:

- Pharmaceutical Intermediates: It serves as a valuable intermediate in the synthesis of pharmaceutical compounds due to its reactive epoxy group.

- Material Science: The compound could be utilized in developing fluorinated polymers and coatings that offer enhanced chemical resistance and thermal stability.

Interaction studies involving 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane are essential for understanding its reactivity and compatibility with other substances. Preliminary studies should focus on:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins and nucleic acids could provide insights into its potential therapeutic applications.

- Compatibility with Polymers: Assessing how it interacts with various polymer matrices may reveal its utility in material science.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,2-Difluoroethoxy)-2-methylpropane | C₇H₁₄F₂O | Contains difluoro group; less reactive |

| 1-(Perfluoroalkyl)ethylamine | C₈H₁₈F₉N | Highly fluorinated; used in surfactants |

| Glycidyl ether (general) | C₆H₁₀O₂ | Common epoxy compound; lacks fluorination |

The uniqueness of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane lies in its specific tetrafluoropropoxy substituent which enhances its chemical stability and potential reactivity compared to other similar compounds.

Nucleophilic Ring-Opening Strategies for Epoxide Functionalization

The epoxide group in 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane undergoes regioselective nucleophilic attack, primarily at the less substituted carbon due to steric and electronic effects. A common synthesis route involves the reaction of epichlorohydrin with 2,2,3,3-tetrafluoropropanol under basic conditions. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing the nucleophilicity of the tetrafluoropropoxide ion:

$$

\text{CF}3\text{CF}2\text{CF}2\text{CH}2\text{OH} + \text{NaOH} \rightarrow \text{CF}3\text{CF}2\text{CF}2\text{CH}2\text{O}^- \xrightarrow{\text{Epichlorohydrin}} \text{Target Epoxide}

$$

Key mechanistic insights include:

- Regioselectivity: The alkoxide attacks the less hindered epoxide carbon, forming a transient oxonium intermediate that collapses to release chloride.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing ionic intermediates.

- Byproduct Control: Excess base minimizes diol formation via hydrolysis.

Table 1: Optimization of Nucleophilic Epoxide Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60°C | 82 | 98 |

| TBAB Concentration | 5 mol% | 88 | 97 |

| Reaction Time | 6 h | 85 | 96 |

Catalytic Carbonylation Approaches to β-Lactone Intermediates

Epoxide carbonylation to β-lactones leverages bimetallic catalysts, such as [(salph)Al(THF)2]^+[Co(CO)4]^−, which enable reactions at 1 atm CO pressure. The mechanism proceeds via:

- Epoxide Activation: Coordination of the epoxide oxygen to the Al center.

- Nucleophilic Attack: [Co(CO)_4]^− opens the epoxide ring, forming an aluminoxy-acyclobalt intermediate.

- CO Insertion: Carbon monoxide inserts into the Al–O bond, followed by ring closure to yield β-lactone.

$$

\text{Epoxide} + \text{CO} \xrightarrow{\text{Catalyst}} \beta\text{-Lactone} + \text{Catalyst Regeneration}

$$

Critical Factors:

- CO Pressure: ≥1 atm minimizes ketone byproducts from HCo(CO)_4 elimination.

- Solvent: 1,2-Dimethoxyethane (DME) enhances catalyst stability.

- Functional Group Tolerance: Esters, nitriles, and olefins remain intact.

Stereoselective Synthesis Using Chiral Auxiliaries

Fluorinated oxazolidines (e.g., FOX auxiliaries) enforce stereocontrol during epoxide formation. The trifluoromethyl group engages in fluorine- - - metal interactions, rigidifying transition states. For example:

- Chiral Epoxidation: A prochiral allylic alcohol is treated with a FOX auxiliary, followed by epoxidation with VO(acac)_2/t-BuOOH.

- Auxiliary Removal: Acidic hydrolysis cleaves the auxiliary, yielding enantiopure epoxide.

Key Findings:

Anionic Polymerization Techniques for Fluorinated Polyethers

Anionic polymerization is a preferred method for synthesizing well-defined fluorinated polyethers due to its ability to control molecular weight and dispersity. The electron-withdrawing nature of fluorine atoms in 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane enhances the electrophilicity of the epoxide ring, facilitating nucleophilic attack by initiators such as alkoxides or organoaluminum complexes [2] [4]. Studies on analogous fluorinated glycidyl ethers demonstrate that organic superbases (e.g., phosphazenes) catalyze ring-opening polymerization at ambient temperatures, yielding polyethers with narrow dispersity (Đ < 1.2) [4].

The reactivity of fluorinated epoxides in anionic systems is influenced by steric and electronic effects. For example, pseudo first-order rate constants (k′) for fluorinated acrylates and methacrylates reveal that bulkier substituents reduce polymerization rates [2]. In the case of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, the tetrafluoropropoxy group likely moderates reactivity by balancing electron withdrawal and steric hindrance, enabling controlled chain growth. Table 1 summarizes key parameters for anionic polymerization of fluorinated glycidyl ethers.

Table 1: Kinetic Parameters for Anionic Polymerization of Fluorinated Glycidyl Ethers

| Monomer | Initiator System | Temperature (°C) | k′ (s⁻¹) | Đ |

|---|---|---|---|---|

| 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane | Et₃Al/cyanoacetate |

Lithographic Performance in UV-Nanoimprint Resists

The application of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane in UV-nanoimprint lithography represents a significant advancement in resist technology for high-resolution patterning [4] [5] [6]. The compound's molecular design enables superior performance in nanoscale feature replication while maintaining excellent process compatibility.

UV-nanoimprint lithography requires resist materials with specific characteristics including UV transparency, low shrinkage during curing, and high resolution capability [4] [5]. The tetrafluoropropoxy compound excels in these requirements due to its fluorinated structure, which provides exceptional UV transparency across critical wavelengths [6].

Table 2: UV-Nanoimprint Lithography Performance Characteristics

| Property | Tetrafluoropropoxy Compound | Commercial Acrylate Resist | Fluorinated Photoresist |

|---|---|---|---|

| UV Transparency (254 nm) | Excellent | Good | Excellent |

| Shrinkage During Curing | < 2% | 5-8% | < 3% |

| Resolution Capability | < 30 nm | 50-100 nm | < 40 nm |

| Process Temperature | 80-120°C | 150-180°C | 100-140°C |

| Pattern Fidelity | Excellent | Good | Very Good |

The epoxy ring-opening mechanism provides controlled polymerization with minimal shrinkage, essential for maintaining dimensional accuracy in nanoscale features [5]. Research demonstrates that epoxy-based nanoimprint resists can achieve feature sizes as small as 30 nanometers with excellent pattern fidelity [5].

Cross-linking density control through the tetrafluoropropoxy structure enables optimization of mechanical properties for successful demolding while maintaining structural integrity [5]. The compound's thermal curing characteristics allow for processing at moderate temperatures, reducing thermal stress and improving overall process reliability [5].

The incorporation of fluorinated groups enhances release properties from mold surfaces, reducing adhesion forces and enabling clean pattern transfer [4]. This characteristic is particularly important for maintaining high-aspect-ratio features and preventing pattern collapse during the demolding process [4].

Interlayer Dielectrics for Flexible Printed Circuits

The deployment of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane as an interlayer dielectric in flexible printed circuits addresses critical performance requirements for next-generation flexible electronics [7] [8] [9]. The compound's unique combination of low dielectric constant, mechanical flexibility, and chemical resistance makes it ideally suited for advanced flexible circuit applications.

Flexible printed circuits demand materials that can withstand repeated bending while maintaining electrical performance [10] [11]. The tetrafluoropropoxy compound provides excellent flexibility due to its molecular structure, which incorporates flexible chain segments that accommodate mechanical deformation without compromising dielectric properties [7].

Table 3: Flexible Printed Circuit Dielectric Requirements

| Performance Parameter | Requirement | Tetrafluoropropoxy Performance | Standard Epoxy Performance |

|---|---|---|---|

| Dielectric Constant | < 3.5 | 2.8 (Excellent) | 3.4-4.2 (Moderate) |

| Dielectric Loss | < 0.025 | 0.020 (Good) | 0.035-0.045 (Poor) |

| Flexibility | High | Good | Limited |

| Moisture Resistance | Excellent | Excellent | Moderate |

| Processing Temperature | < 150°C | 80-120°C | 120-180°C |

| Adhesion to Copper | Strong | Good | Good |

The low dielectric constant of 2.8 enables high-speed signal transmission with reduced signal delay, critical for applications in 5G communications and high-performance computing [7] [9]. The compound's dielectric loss of 0.020 ensures minimal signal attenuation, particularly important for maintaining signal integrity in flexible circuit applications where conductor path lengths may vary due to mechanical deformation [7].

Moisture resistance represents a significant advantage for flexible circuits exposed to environmental conditions [8]. The tetrafluoropropoxy groups provide exceptional hydrophobic characteristics, preventing moisture absorption that could degrade electrical performance [8]. This property is particularly valuable for wearable electronics and outdoor applications where moisture exposure is unavoidable [10].

Thermal management capabilities of the compound support reliable operation in flexible electronics applications [8]. The enhanced thermal conductivity, while maintaining low dielectric properties, enables effective heat dissipation in compact flexible circuit designs [8].

The compound's processing characteristics align well with flexible circuit manufacturing requirements, allowing for solution-based deposition techniques and moderate temperature curing [7]. This compatibility with existing manufacturing processes facilitates adoption while maintaining cost-effectiveness [7].

Chemical resistance to common solvents and cleaning agents used in flexible circuit manufacturing ensures process reliability and long-term stability [8]. The fluorinated structure provides inherent chemical inertness, protecting the dielectric layer during subsequent processing steps [8].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant